molecular formula C15H15NO4 B1418485 2-(N-methyl5-ethylfuran-2-amido)benzoic acid CAS No. 1099164-53-0

2-(N-methyl5-ethylfuran-2-amido)benzoic acid

Cat. No. B1418485
CAS RN: 1099164-53-0
M. Wt: 273.28 g/mol
InChI Key: SJTOCLNWHIXQHU-UHFFFAOYSA-N
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Description

2-(N-methyl5-ethylfuran-2-amido)benzoic acid, also known as MEFB, is a chemical compound used in various fields of research and industry. It has a molecular formula of C15H15NO4 and a molecular weight of 273.28 .

Scientific Research Applications

Conformational Studies

  • Retinobenzoic Acids and Conformation of Aromatic Amides
    • Research has shown that N-methylation of certain retinoidal amide compounds, including those with structures similar to 2-(N-methyl5-ethylfuran-2-amido)benzoic acid, leads to the loss of potent differentiation-inducing activity in leukemia cells. This study highlights the importance of the trans-amide structure for biological activity, with conformational differences between active and inactive amides being significant (Kagechika et al., 1989).

Structure-Activity Relationships

  • Aromatic Amides with Retinoidal Activity
    • Investigations into the structure-activity relationships of aromatic amides, which are structurally related to 2-(N-methyl5-ethylfuran-2-amido)benzoic acid, have demonstrated their potential retinoidal activities. Factors such as the presence of a medium-sized alkyl group and a carboxyl group in specific positions are crucial for eliciting these activities (Kagechika et al., 1988).

Material Synthesis and Characterization

  • Poly(imide-amide) Synthesis and Structural Analysis
    • Research on low-molecular-weight poly(imide-amide)s synthesized using components structurally similar to 2-(N-methyl5-ethylfuran-2-amido)benzoic acid revealed insights into the formation and characterization of these materials, emphasizing the importance of understanding the amide formation in polymeric systems (Sintès-Zydowicz et al., 1996).

Catalysis and Synthesis Techniques

  • Catalytic Systems for Direct Amidation of Esters
    • Studies on catalysts like Nb2O5 for the direct amidation of esters, involving reactions similar to those of 2-(N-methyl5-ethylfuran-2-amido)benzoic acid, have shown high efficiency and applicability in various synthesis processes. This research underscores the significance of efficient catalysts in organic synthesis (Ali et al., 2015).

Bioactive Compound Synthesis

  • Synthesis and Characterization of Antimicrobial Sulfonamide-Amide Derivatives
    • Research on the synthesis of bifunctional sulfonamide-amide derivatives, related to the structure of 2-(N-methyl5-ethylfuran-2-amido)benzoic acid, has revealed significant antibacterial and antifungal activities, indicating the potential of such compounds in therapeutic applications (Abbavaram & Reddyvari, 2013).

properties

IUPAC Name

2-[(5-ethylfuran-2-carbonyl)-methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-10-8-9-13(20-10)14(17)16(2)12-7-5-4-6-11(12)15(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTOCLNWHIXQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-methyl5-ethylfuran-2-amido)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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